molecular formula C12H15NO B13204078 Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13204078
M. Wt: 189.25 g/mol
InChI Key: CEGZGOLLSZNXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is a heterocyclic organic compound characterized by a unique spirocyclic structure. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule. The compound’s structure includes an oxirane ring fused to an adamantane core, with a carbonitrile group attached to the oxirane ring. This unique structure imparts interesting chemical and physical properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile typically involves the reaction of adamantane derivatives with suitable reagents to introduce the oxirane and carbonitrile functionalities.

Industrial Production Methods

Industrial production of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, amines, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Spiro[oxirane-2,2’-tricyclo[3.3.1.1~3,7~]decane]: Another spirocyclic compound with a similar structure but lacking the carbonitrile group.

    2-Epoxymethyleneadamantane: A derivative of adamantane with an epoxide ring but no spirocyclic structure.

    Adamantane-2-spiro-2’-oxirane: Similar to spiro[adamantane-2,2’-oxirane]-3’-carbonitrile but without the carbonitrile functionality.

Uniqueness

Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of both the spirocyclic oxirane ring and the carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile is a heterocyclic compound derived from adamantane, characterized by its unique spirocyclic structure that includes an oxirane ring and a carbonitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound's distinctive features include:

  • Spirocyclic framework : Enhances stability and reactivity.
  • Oxirane ring : Known for its electrophilic nature, allowing it to participate in various chemical reactions.
  • Carbonitrile group : Contributes to the compound's biological activity through potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry mechanisms or by targeting viral enzymes. This potential has been highlighted in research focusing on viruses such as influenza and HIV.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The highly reactive oxirane ring is particularly significant in this context, as it can undergo nucleophilic substitution reactions, leading to various biochemical effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The study utilized both in vitro assays and in vivo models to assess the compound's effectiveness.

Key Findings:

  • In vitro testing demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • In vivo results indicated a significant reduction in bacterial load in infected mice treated with the compound compared to controls.

Study on Antiviral Effects

Another investigation published in the Journal of Medicinal Chemistry assessed the antiviral properties of this compound against influenza virus strains. The study found that:

  • The compound inhibited viral replication by up to 75% at concentrations of 10 µM.
  • Mechanistic studies suggested that it interferes with the viral envelope fusion process.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[adamantane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H15NO/c13-6-11-12(14-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-11H,1-5H2

InChI Key

CEGZGOLLSZNXGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C(O4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.